molecular formula C19H32N4O2 B6777760 N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-2-cyclopropyl-6-methylmorpholine-4-carboxamide

N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-2-cyclopropyl-6-methylmorpholine-4-carboxamide

Cat. No.: B6777760
M. Wt: 348.5 g/mol
InChI Key: QMEKRCPKGGVBPW-UHFFFAOYSA-N
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Description

N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-2-cyclopropyl-6-methylmorpholine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazole ring, a morpholine ring, and a cyclopropyl group, making it an interesting subject for scientific research and industrial applications.

Properties

IUPAC Name

N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-2-cyclopropyl-6-methylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N4O2/c1-12-9-22(11-17(25-12)15-7-8-15)18(24)20-13(2)16-10-23(19(4,5)6)21-14(16)3/h10,12-13,15,17H,7-9,11H2,1-6H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEKRCPKGGVBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C2CC2)C(=O)NC(C)C3=CN(N=C3C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-2-cyclopropyl-6-methylmorpholine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and morpholine intermediates. The pyrazole ring can be synthesized through the reaction of tert-butyl hydrazine with an appropriate diketone, followed by alkylation to introduce the methyl group. The morpholine ring is prepared by cyclization of an appropriate amino alcohol. The final step involves coupling the pyrazole and morpholine intermediates with a cyclopropyl carboxylic acid derivative under suitable conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-2-cyclopropyl-6-methylmorpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.

    Biology: It may serve as a probe for studying biological processes, such as enzyme activity or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-2-cyclopropyl-6-methylmorpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-2-cyclopropyl-6-methylmorpholine-4-carboxamide can be compared with other similar compounds, such as:

  • N-[1-(1-ethyl-3-methylpyrazol-4-yl)ethyl]-2-cyclopropyl-6-methylmorpholine-4-carboxamide
  • This compound

These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and potential applications. The presence of different substituents, such as ethyl or tert-butyl groups, can significantly impact the compound’s properties and behavior.

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